REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[C:7](O)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[NH3:13].S(=O)(O)[O-].[NH4+:18].[OH-].[Na+]>[Ti].O>[NH2:13][C:2]1[C:11]2[C:6](=[C:7]([NH2:18])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C(C=CC=C12)O
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ammonium bisulphite
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[NH4+]
|
Name
|
|
Quantity
|
449 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.28 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at this temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
STIRRING
|
Details
|
with stirring at 155° C
|
Type
|
STIRRING
|
Details
|
is stirred for a further hour at this temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated 1,5-diaminonaphthalene is then filtered off
|
Type
|
WASH
|
Details
|
washed several times with water at 70° C
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 173.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[C:7](O)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[NH3:13].S(=O)(O)[O-].[NH4+:18].[OH-].[Na+]>[Ti].O>[NH2:13][C:2]1[C:11]2[C:6](=[C:7]([NH2:18])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C(C=CC=C12)O
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ammonium bisulphite
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[NH4+]
|
Name
|
|
Quantity
|
449 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.28 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at this temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
STIRRING
|
Details
|
with stirring at 155° C
|
Type
|
STIRRING
|
Details
|
is stirred for a further hour at this temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated 1,5-diaminonaphthalene is then filtered off
|
Type
|
WASH
|
Details
|
washed several times with water at 70° C
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 173.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |